molecular formula C23H22ClN3O4S B2558266 1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine CAS No. 1207010-15-8

1-({2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)-4-methylpiperidine

Cat. No. B2558266
CAS RN: 1207010-15-8
M. Wt: 471.96
InChI Key: OOAKYRKSUJUCLB-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a 1,2,4-oxadiazole ring, a benzofuran ring, a sulfonyl group, and a piperidine ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the compound would have a fairly rigid structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the sulfonyl group could potentially be involved in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are often determined experimentally .

Scientific Research Applications

Fungicide Development

This compound is structurally related to Prothioconazole , a triazolinethione derivative used as a fungicide . It can inhibit the activity of the demethylase enzyme, which is crucial for the survival of fungi. This makes it a potential candidate for developing new fungicides to treat infections in crops like wheat, caused by Mycosphaerella graminicola and other plant-pathogenic fungi .

Antimicrobial Agents

The core structure of the compound is similar to quinazolinone derivatives, which have shown a wide range of biological activities, including antimicrobial properties . These derivatives have been investigated for their potential as novel antibiotics, especially in the face of increasing drug-resistant bacterial strains .

Anticancer Research

Quinazolinones, which are structurally related to the given compound, have been reported to exhibit anticancer activities. They have been used in the synthesis of molecules with physiological significance and pharmacological utility, including the treatment of lung and pancreatic cancers .

Antileishmanial and Antimalarial Applications

The compound’s framework suggests potential use in antileishmanial and antimalarial research. Molecular docking studies could be conducted to evaluate its efficacy against the causative agents of leishmaniasis and malaria .

Solvolysis Studies

Given its complex structure, the compound could be used in solvolysis studies to understand the effects of substituents on reaction mechanisms. This can provide insights into the stability and reactivity of similar compounds .

Drug Discovery and Optimization

The compound’s resemblance to nitrogen-containing heterocycles, which are key in medicinal chemistry, makes it a valuable scaffold for drug discovery and optimization. Its diverse set of biological activities can lead to the development of new drugs for various diseases .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The study of new and complex organic compounds like this one is a vibrant area of research in chemistry. Future work could involve synthesizing the compound, characterizing its properties, and studying its reactivity and potential applications .

Mechanism of Action

properties

IUPAC Name

3-(2-chlorophenyl)-5-[3-methyl-5-(4-methylpiperidin-1-yl)sulfonyl-1-benzofuran-2-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O4S/c1-14-9-11-27(12-10-14)32(28,29)16-7-8-20-18(13-16)15(2)21(30-20)23-25-22(26-31-23)17-5-3-4-6-19(17)24/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAKYRKSUJUCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=C3C)C4=NC(=NO4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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